molecular formula C40H28Sn B14723124 Tetranaphthalen-1-ylstannane CAS No. 5424-36-2

Tetranaphthalen-1-ylstannane

Cat. No.: B14723124
CAS No.: 5424-36-2
M. Wt: 627.4 g/mol
InChI Key: RLYMBBPMAOFSFH-UHFFFAOYSA-N
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Description

Tetranaphthalen-1-ylstannane (CAS No. 5424-36-2) is an organotin compound with the molecular formula C₄₀H₂₈Sn and a molecular weight of 627.36 g/mol. It consists of a central tin atom bonded to four naphthalen-1-yl (1-naphthyl) groups. The compound is structurally characterized by its bulky aromatic substituents, which confer unique steric and electronic properties. Its synthesis typically involves the reaction of tin(IV) chloride with naphthalen-1-yl Grignard or lithium reagents under controlled conditions .

This compound has been explored in materials science, particularly in the development of alternating polystannanes and oligostannanes, where its rigid aromatic substituents influence polymer backbone conformation and optoelectronic behavior . Its stability and solubility in non-polar solvents (e.g., toluene, benzene) make it suitable for applications in catalysis and organic synthesis.

Properties

CAS No.

5424-36-2

Molecular Formula

C40H28Sn

Molecular Weight

627.4 g/mol

IUPAC Name

tetranaphthalen-1-ylstannane

InChI

InChI=1S/4C10H7.Sn/c4*1-2-6-10-8-4-3-7-9(10)5-1;/h4*1-7H;

InChI Key

RLYMBBPMAOFSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Sn](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranaphthalen-1-ylstannane typically involves the reaction of naphthalen-1-ylmagnesium bromide with tin tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4C10H7MgBr+SnCl4Sn(C10H7)4+4MgBrCl4 \text{C}_{10}\text{H}_{7}\text{MgBr} + \text{SnCl}_4 \rightarrow \text{Sn}(\text{C}_{10}\text{H}_{7})_4 + 4 \text{MgBrCl} 4C10​H7​MgBr+SnCl4​→Sn(C10​H7​)4​+4MgBrCl

The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions and purification steps is essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetranaphthalen-1-ylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The naphthalene groups can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Tetranaphthalen-1-ylstannane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tetranaphthalen-1-ylstannane involves its interaction with molecular targets through coordination and covalent bonding. The tin atom can form bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activities and interference with cellular processes.

Comparison with Similar Compounds

The properties of tetranaphthalen-1-ylstannane are best contextualized by comparing it to analogous tetraarylstannanes and polystannanes. Key comparisons include:

Structural and Steric Differences
Compound Molecular Formula Substituents Molecular Weight (g/mol) Steric Bulk
This compound C₄₀H₂₈Sn Naphthalen-1-yl 627.36 High
Tetraphenylstannane C₂₄H₂₀Sn Phenyl 427.08 Moderate
Tetra(2-thienyl)stannane C₁₆H₁₂S₄Sn 2-Thienyl 443.26 Moderate
Tetramethylstannane C₄H₁₂Sn Methyl 178.94 Low

Key Observations :

  • The naphthalen-1-yl groups in this compound introduce significant steric hindrance compared to phenyl or thienyl substituents. This bulkiness reduces reactivity in nucleophilic substitution reactions but enhances thermal stability .
  • The extended π-conjugation of naphthalen-1-yl groups alters electronic properties, such as UV-Vis absorption maxima, compared to phenyl-substituted analogs .
Thermal and Electronic Properties
Compound Decomposition Temp. (°C) λₘₐₓ (UV-Vis, nm) Conductivity (S/cm)
This compound 280–300 320–350 10⁻⁶–10⁻⁷
Tetraphenylstannane 220–240 260–280 10⁻⁸–10⁻⁹
Poly(di-n-butylstannane) 180–200 290–310 10⁻⁵–10⁻⁶

Key Observations :

  • This compound exhibits higher thermal stability than tetraphenylstannane due to steric protection of the Sn center by rigid naphthyl groups .

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